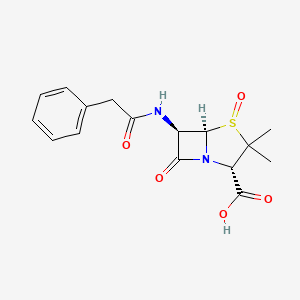

Penicillin G sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNNHHXCFARDY-WQRUCBPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105936 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-54-4, 34104-15-9, 52248-38-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillin S-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillin R-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052248381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2S-(2α,4α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Penicillin G Sulfoxide

Direct Oxidation of Penicillin G Precursors

The direct oxidation of the sulfur atom in Penicillin G is the most common route to obtaining Penicillin G sulfoxide (B87167). The choice of oxidant and reaction conditions plays a pivotal role in determining the reaction's success, yield, and the formation of byproducts like the corresponding sulfone.

Peracids are widely utilized oxidants for the conversion of sulfides to sulfoxides due to their reactivity and availability. jchemrev.com Common peracids employed in the synthesis of Penicillin G sulfoxide include meta-chloroperbenzoic acid (m-CPBA) and peracetic acid. nih.govgoogle.com

The oxidation with m-CPBA is typically performed in chlorinated solvents like dichloromethane (B109758) at controlled temperatures, often starting at 0°C. nih.govlookchem.com This method can be highly selective for the sulfoxide when the stoichiometry of the oxidant is carefully controlled (e.g., using 1.2 to 1.4 equivalents). nih.govlookchem.comderpharmachemica.com The use of m-CPBA is well-documented for the oxidation of various penicillin esters, yielding a mixture of sulfone and (S)-sulfoxide products. nih.gov

Peracetic acid is another effective reagent, often used in industrial processes. researchgate.netnih.gov It can be used directly or generated in situ. One patented method describes the dropwise addition of peracetic acid to a Penicillin G fermentation liquid at low temperatures (0–8 °C) to produce the sulfoxide. google.com The reaction with peracetic acid is influenced by pH, with faster kinetics observed at pH 5 and 7 compared to pH 9. nih.gov The thioether sulfur of the penicillin is attacked by the peracetic acid to generate the sulfoxide product. nih.gov Hydrogen peroxide in conjunction with organic acids like acetic acid or formic acid also serves as a source of peracid. publish.csiro.au However, using large excesses of these acids can complicate the isolation of the final product. publish.csiro.au

Table 1: Comparison of Peracid Oxidants for Penicillin G/V Sulfoxide Synthesis

| Oxidant | Typical Solvent | Key Conditions | Observations | Citations |

|---|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 1.2-1.4 equivalents, 0°C to room temp. | Can produce a mixture of sulfoxides and sulfones; stereochemistry may be influenced by C6 side chain. | nih.gov |

| Peracetic Acid | Aqueous/Organic | pH 5-7, 0-8°C | Reaction rate is pH-dependent; widely used in industrial applications. | nih.govgoogle.com |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | < 20°C | Used for Penicillin V oxidation, yielding ~85% after crystallization. | |

| Hydrogen Peroxide / Dichloromethane | Two-phase system (CH₂Cl₂/H₂O) | Room temperature, no added acid | Efficient for Penicillin V, with the β-sulfoxide crystallizing directly from the organic phase. | publish.csiro.au |

Potassium peroxomonosulfate, commercially available as Oxone® (a triple salt: 2KHSO₅·KHSO₄·K₂SO₄), has emerged as a stable, water-soluble, and effective oxidant for the synthesis of penicillin sulfoxides. jchemrev.compatsnap.comjocpr.com This reagent is considered an environmentally benign alternative for oxidation reactions. jchemrev.com

The oxidation of penicillins like amoxicillin (B794) and ampicillin (B1664943) with potassium peroxomonosulfate (KHSO₅) proceeds rapidly, with a 1:1 molar ratio of penicillin to KHSO₅, and the quantitative interaction is complete within one minute in aqueous solutions at a pH of 3-6. jocpr.com The reaction involves a direct two-electron transfer in a nonradical mechanism. acs.org The high reactivity of peroxymonosulfate (B1194676) (PMS) towards β-lactam antibiotics is specific and less susceptible to interference from the water matrix compared to radical-based processes. acs.org Product analysis confirms the oxidation of the thioether sulfur to form two stereoisomeric sulfoxides. acs.org

The use of catalytic air or molecular oxygen for the direct oxidation of Penicillin G to its sulfoxide is not extensively documented in the reviewed scientific literature. Oxidation of sulfides typically requires more potent oxidizing agents or specific catalytic systems designed for aerobic oxidation, which are not commonly reported for penicillin substrates. Most established methods rely on peroxy compounds as the oxygen source.

The choice of solvent system significantly impacts the efficiency and selectivity of Penicillin G oxidation. The degradation rate of Penicillin G itself is influenced by the solvent, with studies showing different stability profiles in water versus deuterium (B1214612) oxide, highlighting the role of the solvent in catalytic pathways. nih.gov

In oxidation reactions, two-phase systems can be particularly effective. A procedure using dichloromethane and aqueous hydrogen peroxide for the oxidation of Penicillin V (a closely related penicillin) allows the reaction to proceed at room temperature without an acid catalyst. publish.csiro.au In this system, the desired β-sulfoxide product crystallizes directly from the dichloromethane phase in high purity and yield, while small amounts of the α-sulfoxide and sulfone byproducts remain in the mother liquor. publish.csiro.au Other organic solvents like ethyl acetate (B1210297) can also be used, though yields may be lower. publish.csiro.au

The composition of the solvent can also affect reaction rates. Studies on the oxidative degradation of Penicillin G with other oxidants, such as chromium trioxide, showed that altering the dielectric constant of the medium by changing the acetic acid-water composition had a negligible impact on the rate, suggesting the reaction involved uncharged species. acs.orgacs.org In a patented method for preparing Penicillin G sulfoxide from fermentation broth, the crude product is recrystallized from a methanol-water solution, indicating the importance of solvent selection in the purification stages to achieve high purity. google.com

Enantioselective and Diastereoselective Synthesis of Penicillin G Sulfoxide Isomers

The sulfur atom in Penicillin G sulfoxide is a stereocenter, meaning it can exist in two configurations: the (S)-sulfoxide and the (R)-sulfoxide. The stereochemical outcome of the oxidation is crucial as it can influence the subsequent chemical transformations and the biological properties of derivative compounds.

Controlling the stereochemistry of the sulfoxide during the oxidation of penicillin derivatives is a significant challenge and an area of active research. The stereoselectivity of the oxidation is influenced by the oxidant, the reaction conditions, and the steric and electronic nature of the penicillin molecule itself, particularly the C6 side chain. nih.govmedcraveonline.com

Oxidation of penicillin esters with m-CPBA often results in the (S)-sulfoxide as the major isomer. nih.gov This stereochemical preference is attributed to the oxidant attacking the less sterically hindered face of the sulfur atom. The presence of the C6 amido group can direct the oxidation. However, in the absence of this directing group, as in 6,6-dibromopenicillanic acid, m-CPBA oxidation can lead to the (R)-configured sulfoxide. nih.gov

The formation of stereoisomeric sulfoxides is a common outcome. For instance, oxidation with peroxymonosulfate (PMS) and ozonation both lead to the formation of two stereoisomeric sulfoxides. acs.orgnih.gov In the case of ozonation, the (R)-sulfoxide of Penicillin G was identified as a major product, retaining partial antibacterial activity. nih.gov

Specific synthetic routes have been developed to obtain particular isomers. For example, a method for preparing Penicillin-G-1-(S)-oxide involves the direct oxidation of Penicillin G in an organic phase, where the desired (S)-oxide product crystallizes directly from the solution. patsnap.com The synthesis of both (S)- and (R)-sulfoxide esters of 5-epibenzylpenicillin has also been reported, allowing for detailed stereochemical analysis. nih.gov The ability to selectively synthesize and separate these isomers is critical for their use as precursors in stereocontrolled syntheses, such as the development of novel β-lactam antibiotics. thieme-connect.comthieme-connect.com

Formation of Specific Isomers (e.g., (4β)-Isomer, 1α-Oxide)

The oxidation of the sulfur atom in the penicillin G molecule introduces a new chiral center, leading to the formation of two diastereomeric sulfoxides, commonly designated as the (R)- and (S)-sulfoxides (or β- and α-sulfoxides, respectively). The stereochemical outcome of the oxidation is of significant interest as it can influence the subsequent chemical transformations.

Theoretical studies have explored the relative stabilities and reactivity of different penicillin G sulfoxide isomers. ccspublishing.org.cn It has been found that the (S)-sulfoxide isomer is a necessary structure for the Morin rearrangement, a key reaction in the conversion of penicillins to cephalosporins. ccspublishing.org.cn The intramolecular hydrogen bonding between the side-chain amide proton and the sulfinyl oxygen is a decisive factor in the ring-opening reaction that initiates this rearrangement. ccspublishing.org.cn

The formation of specific isomers is influenced by the choice of oxidizing agent and reaction conditions. While many oxidation processes yield a mixture of (R)- and (S)-sulfoxides, methods have been developed to achieve a degree of stereoselectivity. ccspublishing.org.cn For instance, certain enzymatic oxidations can favor the formation of one isomer over the other. The separation of these isomers can be achieved through crystallization or chromatographic techniques.

Furthermore, the epimerization at the C-6 position of the penicillin nucleus can lead to the formation of 6α-acylaminopenicillin-1β-sulfoxide stereoisomers. An efficient process for this epimerization has been developed using trimethylsilyl (B98337) chloride and triethylamine, yielding the desired 6α-isomer in high yields. google.com This specific isomer is a valuable intermediate in the synthesis of 1-oxa-β-lactam antibiotics. google.com

Optimization of Reaction Conditions for Industrial Synthesis

For industrial-scale production of penicillin G sulfoxide, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. Key parameters that are typically optimized include the choice of oxidant, solvent, temperature, pH, and reaction time.

Peracetic acid is a commonly used and cost-effective oxidizing agent for the industrial synthesis of penicillin G sulfoxide from penicillin G potassium. researchgate.netacs.org Optimization studies have determined specific conditions for this process. For example, using a 40% peracetic acid solution with a controlled droplet time of 3 hours at a temperature of 0-5°C and a pH of 3.6 has been shown to be effective. researchgate.net Following the oxidation, crystallization at a pH of 1.6 using 10% sulfuric acid at 0-5°C helps in isolating the product. researchgate.net This optimized process can lead to a yield of 94% and a purity of over 98%. researchgate.netacs.org

Another approach involves a two-phase system using aqueous hydrogen peroxide as the oxidant in a solvent like dichloromethane. publish.csiro.au This method can proceed at room temperature without the need for added acids, and the penicillin V β-sulfoxide product crystallizes directly from the organic phase in high purity. publish.csiro.au

Continuous flow reactors are also being explored for the synthesis of penicillin G sulfoxide to enhance efficiency and scalability in industrial settings. patsnap.com These systems offer better control over reaction parameters and can lead to higher yields and simpler post-reaction treatment. patsnap.com

The table below summarizes optimized conditions for the synthesis of Penicillin G Sulfoxide.

| Parameter | Optimized Condition | Reference |

| Oxidant | 40% Peracetic Acid | researchgate.net |

| Molar Ratio (Oxidant:Penicillin G) | 1.5:1.0 | psu.edu |

| Temperature | 0-15°C | researchgate.netpsu.edu |

| Reaction Time | 2-3 hours | researchgate.netpsu.edu |

| pH (Oxidation) | 3.6 | researchgate.net |

| pH (Crystallization) | 1.6 | researchgate.net |

| Solvent | Dichloromethane | psu.edu |

| Yield | 94-95.8% | researchgate.netpsu.edu |

Application of Protecting Group Chemistry in Sulfoxide Synthesis

Protecting group chemistry plays a crucial role in the synthesis of penicillin G sulfoxide and its subsequent transformations. The carboxylic acid group of the penicillin molecule is often protected as an ester to prevent unwanted side reactions during oxidation and subsequent steps. google.com

Commonly used protecting groups for the carboxylic acid include benzyl (B1604629), p-methoxybenzyl, diphenylmethyl (benzhydryl), and tert-butyl esters. google.comnerdfighteria.infosynzeal.com The choice of protecting group depends on the specific reaction conditions and the desired method of deprotection. For instance, a p-methoxybenzyl ester can be used, and its synthesis involves the reaction of penicillin G potassium with p-methoxybenzyl chloride. patsnap.com The resulting ester is then oxidized to the sulfoxide. patsnap.com Benzhydryl esters are also utilized as they enhance the lipophilicity of the molecule, which can aid in crystallization and handling.

The removal of these protecting groups is a critical final step. Deprotection methods vary depending on the protecting group used. For example, acid-sensitive groups like tert-butyl and 4-methoxybenzyl can be removed by treatment with acids such as formic acid or trifluoroacetic acid. google.com Hydrogenation is another common deprotection method, particularly for benzyl groups. nerdfighteria.info

The amino group of the 6-aminopenicillanic acid (6-APA) core can also be protected, for example, with a phenylacetyl group, which can be introduced and removed enzymatically using penicillin acylase. nih.gov This enzymatic approach offers a high degree of selectivity under mild conditions. nih.gov The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy in complex multi-step syntheses involving penicillin derivatives. masterorganicchemistry.com

The table below lists common protecting groups used in penicillin G sulfoxide synthesis.

| Compound Name | Protecting Group | Reference |

| Penicillin G sulfoxide p-methoxybenzyl ester | p-Methoxybenzyl | synzeal.com |

| Benzhydryl penicillin V sulfoxide | Benzhydryl | |

| Benzyl chloroformate | Carboxybenzyl (Cbz or Z) | nerdfighteria.info |

| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) | nerdfighteria.info |

| Phthalimide | Phthalyl | nerdfighteria.info |

Chemical Transformations and Rearrangement Reactions of Penicillin G Sulfoxide

Morin Rearrangement: Conversion to Cephalosporin (B10832234) Nuclei

The Morin rearrangement is a cornerstone transformation in the semi-synthetic production of cephalosporins from readily available penicillin feedstocks. nih.gov First discovered in 1963, this acid-catalyzed thermal process involves the conversion of a penicillin sulfoxide (B87167) to a cephalosporin derivative. ccspublishing.org.cnrsc.org The reaction proceeds through a series of intricate steps, beginning with the ring-opening of the sulfoxide to form a sulfenic acid intermediate. ccspublishing.org.cnnih.gov

Mechanistic Investigations of Ring Expansion

The mechanism of the Morin rearrangement has been a subject of extensive study. Theoretical calculations have elucidated two potential reaction pathways, with the favored route involving a lower activation energy. ccspublishing.org.cn The process is initiated by the thermal elimination of a sulfenic acid from the penicillin sulfoxide, which generates an olefinic intermediate. rsc.org This is followed by an intramolecular cyclization where the sulfenic acid attacks the double bond, forming an episulfonium ion. nih.gov Subsequent rearrangement and loss of a proton yield the final ring-expanded cephalosporin structure. rsc.org A critical factor in the initial ring-opening reaction is the presence of an intramolecular hydrogen bond between the amide proton and the sulfinyl oxygen. ccspublishing.org.cn Acid catalysis plays a crucial role in the dehydration of the sulfenic acid intermediate, facilitating the formation of a sulfur cation which is key for the subsequent ring-closing reaction. ccspublishing.org.cn

Influence of Reaction Parameters on Rearrangement Products

The outcome of the Morin rearrangement is highly dependent on the reaction conditions. The classic execution of this reaction involves heating the penicillin sulfoxide in the presence of an acid catalyst. nih.gov High temperatures and strong acids are typically required to generate the sulfenic acid intermediate from the sulfoxide precursor. nih.gov The choice of solvent and the nature of the acid catalyst can influence the yield and the profile of the resulting products. For instance, the reaction is often carried out in refluxing toluene (B28343) with a trace amount of acid. rsc.org Research has also explored alternative reagents to facilitate the rearrangement under milder conditions. However, some reagents like trifluoroacetic anhydride (B1165640) (TFAA), while effective in promoting similar transformations, can lead to the undesirable cleavage of the β-lactam ring if not carefully controlled. cdnsciencepub.com

Stereochemical Aspects of the Rearrangement

The stereochemistry of the starting penicillin sulfoxide is a determining factor in the Morin rearrangement. It has been established that only the (S)-sulfoxide isomer undergoes the desired ring expansion to form cephalosporins. ccspublishing.org.cn This stereospecificity is a crucial aspect of the reaction's utility. Theoretical calculations support this experimental observation, indicating that the (S)-sulfoxide configuration is a necessary structural feature for the reaction to proceed efficiently. ccspublishing.org.cn During the rearrangement, the stereochemical integrity at certain positions can be either retained or lost. For example, studies have shown that while the configuration at C-3 of the valine-derived portion of penicillin is retained, the stereochemistry at the β-2-methyl group is lost, indicating that the ring expansion proceeds with complete epimerization at this center. rsc.org The stereochemistry at the β-lactam ring itself, however, is maintained during the transformation from penicillin to cephalosporin. mdpi.com

Penicillin G Sulfoxide as a Key Intermediate in Beta-Lactam Synthesis

Beyond its direct conversion to cephalosporins via the Morin rearrangement, Penicillin G sulfoxide serves as a versatile intermediate in the synthesis of a broader range of β-lactam antibiotics. Its reactivity allows for the introduction of various functionalities and the construction of different heterocyclic systems.

Precursor for 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) Derivatives

Penicillin G sulfoxide is a key precursor in the industrial synthesis of 7-aminodesacetoxycephalosporanic acid (7-ADCA), a vital building block for numerous oral cephalosporin antibiotics. nih.govgoogle.comhep.com.cn The industrial process typically involves a three-step sequence starting from potassium penicillin G. The first step is the oxidation of penicillin G to Penicillin G sulfoxide. google.com Subsequently, the Penicillin G sulfoxide undergoes the Morin rearrangement to expand the ring and form a cephalosporin G derivative. nih.govgoogle.com To prevent side reactions, the carboxylic acid is often protected as an ester prior to the ring expansion. google.com The final step involves the enzymatic hydrolysis of the side chain of the cephalosporin G derivative to yield 7-ADCA. google.comnih.gov

Table 1: Industrial Synthesis of 7-ADCA from Penicillin G

| Step | Reactant | Transformation | Product |

|---|---|---|---|

| 1 | Penicillin G | Oxidation | Penicillin G sulfoxide |

| 2 | Penicillin G sulfoxide (esterified) | Morin Rearrangement (Ring Expansion) | Cephalosporin G (ester) |

Synthesis of 1-Oxa-Beta-Lactam Antibiotics

Penicillin G sulfoxide also functions as an intermediate in the synthesis of 1-oxa-β-lactam antibiotics. In this context, the 6β-acylaminopenicillin-1β-sulfoxides are epimerized to their corresponding 6α isomers. google.com These 6α-acylaminopenicillin-1β-sulfoxides are then utilized as key intermediates in the synthesis of 7β-acylamino-7α-alkoxy-3-methyl-1-oxa-β-lactam acids, a class of potent 1-oxa-β-lactam antibiotics. google.com This process highlights the versatility of the penicillin sulfoxide scaffold in accessing diverse β-lactam structures beyond the traditional cephalosporin framework.

Other Significant Chemical Reactions Involving the Sulfoxide Moiety

The sulfoxide group in Penicillin G sulfoxide is a focal point for several other important chemical reactions beyond ring rearrangements.

Reduction of Sulfoxide to Sulfide (B99878)

The reduction of the sulfoxide group in Penicillin G sulfoxide back to the sulfide is a critical reaction, often employed to restore the original penicillin structure or as a step in a multi-step synthesis. Oxidation of the sulfur atom to a sulfoxide or sulfone is known to decrease the antibacterial activity of penicillins. slideshare.net

Various methods have been developed for the deoxygenation of sulfoxides. A common approach involves the use of reducing agents. For instance, a combination of triflic anhydride and potassium iodide in acetonitrile (B52724) at room temperature has been shown to be an effective system for the chemoselective reduction of sulfoxides to their corresponding sulfides, tolerating a range of other functional groups. organic-chemistry.org Another method employs sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran, which also achieves chemoselective deoxygenation. organic-chemistry.org

More recently, an environmentally friendly method using sodium hydrogen sulfide (NaSH) and aqueous hydrochloric acid in the absence of an organic solvent has been reported for the reduction of sulfoxides. tandfonline.com While this method was demonstrated on a range of sulfoxides, its direct application to Penicillin G sulfoxide would need to consider the stability of the β-lactam ring under these conditions.

The choice of reducing agent and reaction conditions is crucial to ensure the integrity of the sensitive β-lactam ring and other functional groups present in the penicillin molecule.

Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides

| Reagent System | Solvent | Temperature | Key Features | Reference |

| Triflic anhydride / Potassium iodide | Acetonitrile | Room Temperature | Chemoselective, tolerates various functional groups | organic-chemistry.org |

| Sodium borohydride / Iodine | Anhydrous Tetrahydrofuran | Not specified | Chemoselective, tolerates esters, nitriles, double bonds | organic-chemistry.org |

| SOCl₂ / Ph₃P | Tetrahydrofuran | Room Temperature | Mild conditions | organic-chemistry.org |

| NaSH / Aqueous HCl | Solvent-free | Room Temperature or elevated | Environmentally benign, no organic solvent | tandfonline.com |

Pummerer-Type Reactions

The Pummerer reaction and its variants are important transformations of sulfoxides that lead to the formation of α-functionalized sulfides. researchgate.netresearchgate.net The classical Pummerer rearrangement involves the reaction of a sulfoxide with an activating agent, typically an acid anhydride like acetic anhydride, to form an α-acyloxy thioether. wikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen by the anhydride. wikipedia.org This is followed by an elimination step, often facilitated by a base (such as the acetate (B1210297) byproduct), to generate a thial-cation intermediate. wikipedia.org Finally, nucleophilic attack on this electrophilic intermediate yields the α-substituted sulfide product. wikipedia.org

In the context of Penicillin G sulfoxide, Pummerer-type reactions are integral to certain synthetic pathways. The reaction can be initiated by various activating agents, including trifluoroacetic anhydride, which is more reactive than acetic anhydride for some sulfoxides. cdnsciencepub.com These reactions can lead to the formation of intermediates that are precursors to modified penicillin or cephalosporin structures. The reaction conditions can be tuned to favor specific outcomes. For example, the use of Lewis acids like TiCl₄ and SnCl₄ with α-acyl sulfoxides can allow the reaction to proceed at lower temperatures. wikipedia.org

The Pummerer rearrangement is a key step in the Morin rearrangement, which converts penicillin sulfoxides to cephalosporins. ccspublishing.org.cn This process involves the formation of a sulfenic acid intermediate, which then dehydrates to a sulfur cation that undergoes intramolecular cyclization. ccspublishing.org.cn

Table 3: Key Aspects of the Pummerer Reaction

| Aspect | Description | Reference |

| General Transformation | An alkyl sulfoxide rearranges to an α-acyloxy-thioether. | wikipedia.org |

| Common Activator | Acetic anhydride (Ac₂O). | wikipedia.org |

| Key Intermediate | Cationic-thial structure (R-S=CR'₂⁺). | wikipedia.org |

| Mechanism Steps | 1. Acylation of sulfoxide. 2. Elimination to form thial-cation. 3. Nucleophilic attack. | wikipedia.org |

| Application to Penicillins | Part of the Morin rearrangement to form cephalosporins. | ccspublishing.org.cn |

Structural Elucidation and Stereochemical Characterization of Penicillin G Sulfoxide

Absolute Configuration Determination

The introduction of a sulfoxide (B87167) group at the sulfur atom of the penicillin nucleus creates two possible stereoisomers, designated as the (S)-sulfoxide (or β-sulfoxide) and the (R)-sulfoxide (or α-sulfoxide). The determination of the absolute configuration at this new chiral center is critical for understanding the molecule's structure-activity relationships.

The most definitive method for determining the absolute configuration of crystalline compounds is single-crystal X-ray diffraction (XRD). nih.govmdpi.com This technique provides precise spatial coordinates of all atoms in the solid state, allowing for the unambiguous assignment of stereochemistry. mdpi.com X-ray crystallographic studies have been performed on derivatives of penicillin sulfoxide, confirming the absolute configuration at the sulfur atom. cdnsciencepub.comcdnsciencepub.com For instance, the X-ray analysis of 6,6-dibromo-3α-cyano-2,2-dimethylpenam-(1R)-S-oxide definitively established the (R)-configuration of the sulfoxide. cdnsciencepub.comcdnsciencepub.com

Furthermore, different crystalline forms, or polymorphs, of penicillin sulfoxide have been identified and characterized by XRD. hep.com.cn These studies not only confirm the molecular structure but also reveal differences in crystal packing and intermolecular interactions. hep.com.cn

In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning stereochemistry in solution. acs.org The chemical shifts of protons adjacent to the sulfoxide group, such as those at positions 3 and 6 of the penicillin nucleus, are influenced by the orientation of the S=O bond. This phenomenon, known as the syn-axial effect, can cause deshielding of nearby protons, allowing for the differentiation and assignment of the (S) and (R) isomers in solution. acs.org

Table 1: Crystal Structure Data for Penicillin Sulfoxide Polymorphs hep.com.cn

| Parameter | Crystal Form I | Crystal Form II |

| Formula | C₁₆H₁₈N₂O₅S | C₁₆H₁₈N₂O₅S·1.5H₂O |

| Crystal System | Trigonal | Orthorhombic |

| Space Group | P3₁ | P2₁2₁2₁ |

| a (Å) | 11.62 | 8.413 |

| b (Å) | 11.62 | 19.13 |

| c (Å) | 10.89 | 23.17 |

| α (°) | 90.00 | 90.00 |

| β (°) | 90.00 | 90.00 |

| γ (°) | 120.00 | 90.00 |

| Cell Volume (ų) | 1273 | 3721 |

| Z (molecules/cell) | 3 | 8 |

Conformational Analysis of the Beta-Lactam and Thiazolidine (B150603) Rings

The introduction of the sulfoxide group significantly alters the conformation of the fused ring system compared to the parent Penicillin G. nih.gov The thiazolidine ring in penicillin derivatives is inherently non-planar and adopts a puckered conformation. nih.gov In penicillin sulfoxides, this puckering is well-defined and has been described as an "envelope" shape, where one atom deviates from the plane formed by the other four. cdnsciencepub.comcdnsciencepub.com X-ray studies of a related derivative show the C(3) atom positioned 0.56 Å above the mean plane of the other four ring atoms. cdnsciencepub.comcdnsciencepub.com

Theoretical conformational analysis studies have explored the energy landscapes of both α- and β-sulfoxide isomers. ias.ac.in These studies show that the thiazolidine ring can exist in two low-energy puckered conformations: C2 puckered (where the C2 atom is out of the plane) and C3 puckered (where the C3 atom is out of theplane). ias.ac.in For both penicillin α-sulfoxide and β-sulfoxide, the global energy minimum corresponds to the C2 puckered conformation. ias.ac.in A local minimum, corresponding to the C3 puckered state, exists at a slightly higher energy level. ias.ac.in In many penicillin sulfoxide derivatives, the preferred conformation is one in which the substituents at the 2β and 3α positions adopt pseudoequatorial orientations. cdnsciencepub.com

The β-lactam ring also exhibits non-planarity. cdnsciencepub.comcdnsciencepub.com The nitrogen atom (N4) of the β-lactam ring typically displays a pyramidal geometry, deviating from the plane of its three substituents. cdnsciencepub.comcdnsciencepub.com This pyramidalization is a key structural feature of penicillins and is thought to contribute to the strain and subsequent chemical reactivity of the β-lactam bond. researchgate.net

Table 2: Calculated Conformational and Energetic Data for Penicillin Sulfoxide Isomers ias.ac.in

| Isomer | Conformation | Dihedral Angles (α₁, α₂) | Relative Energy (kcal/mol) |

| Penicillin α-sulfoxide | Global Minimum (C2 puckered) | (40°, 15°) | 0.0 |

| Local Minimum (C3 puckered) | (-20°, -25°) | +0.5 | |

| Penicillin β-sulfoxide | Global Minimum (C2 puckered) | (35°, 15°) | 0.0 |

| Local Minimum (C3 puckered) | (-15°, -25°) | +2.5 |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in dictating the preferred conformation of Penicillin G sulfoxide. Theoretical studies have identified the intramolecular hydrogen bond between the side-chain amide proton (-CONH-) and the sulfinyl oxygen (-SO) as a decisive structural factor. ccspublishing.org.cn

Conversely, in penicillin α-sulfoxide (the (R)-isomer), such an intramolecular hydrogen bond between the sulfoxide oxygen and the amide proton is not sterically possible. ias.ac.in This difference in hydrogen bonding capability is a key distinguishing feature between the two diastereomers and contributes to their different conformational preferences and chemical properties. ias.ac.in

Beyond the interaction with the sulfoxide group, other intramolecular hydrogen bonds stabilize the molecular structure. X-ray diffraction analysis of penicillin sulfoxide crystals has revealed the presence of an intramolecular hydrogen bond between the amide nitrogen (N1) and the carbonyl oxygen of the carboxyl group (O2 in form I, O3 in form II), which forms a stable five-membered ring. hep.com.cn

Spectroscopic Characterization of Penicillin G Sulfoxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of Penicillin G sulfoxide (B87167) in solution. Analysis of ¹H and ¹³C spectra, along with advanced two-dimensional techniques, allows for unambiguous assignment of resonances and provides information on the molecule's dynamic behavior.

¹H NMR and ¹³C NMR Assignments

The oxidation of the thioether in Penicillin G to a sulfoxide introduces significant changes in the chemical shifts of nearby protons and carbons, which is crucial for confirming the transformation and for structural assignment. The sulfoxide group's electron-withdrawing nature and anisotropic effects deshield adjacent nuclei.

In ¹H NMR, protons on carbons alpha to the sulfoxide, such as H-3 and H-5, experience a notable downfield shift compared to the parent Penicillin G. The protons of the gem-dimethyl groups at C-2 are also affected, often becoming diastereotopic and appearing as two distinct singlets due to the chirality introduced at the sulfur atom.

¹³C NMR spectroscopy provides further confirmation of the oxidation. The carbons directly bonded to the sulfur atom (C-2 and C-5) show the most significant changes. Studies on various penicillin sulfoxides reveal a consistent downfield shift for C-2 and C-5 upon oxidation from sulfide (B99878) to sulfoxide. rsc.orgrsc.org This deshielding effect is a hallmark of the oxidation at the sulfur atom. The chemical shifts of the β-lactam and amide carbonyl carbons are also influenced, albeit to a lesser extent. researchgate.net

Below is a table summarizing the characteristic ¹H and ¹³C NMR chemical shifts for Penicillin G sulfoxide, with comparative data for Penicillin G.

Interactive Table 1: Comparative NMR Chemical Shifts (δ in ppm) of Penicillin G and Penicillin G Sulfoxide

| Atom | Penicillin G | Penicillin G Sulfoxide (β-isomer) | Key Observation |

|---|---|---|---|

| ¹H NMR | |||

| H-3 | ~4.2-4.4 | Downfield Shift | Deshielding by S=O |

| H-5 | ~5.4-5.5 | Downfield Shift | Deshielding by S=O |

| H-6 | ~5.5-5.6 | Minor Shift | Less affected by S=O |

| 2-CH₃ (α) | ~1.5 | Shifted, distinct signal | Diastereotopic environment |

| 2-CH₃ (β) | ~1.6 | Shifted, distinct signal | Diastereotopic environment |

| Ph-CH ₂ | ~3.6 | Minor Shift | Remote from oxidation site |

| ¹³C NMR | |||

| C-2 | ~65 | Downfield Shift (~70-72) | Direct effect of oxidation rsc.org |

| C-3 | ~70 | Minor Shift | |

| C-5 | ~58 | Downfield Shift (~75-77) | Direct effect of oxidation rsc.org |

| C-6 | ~57 | Minor Shift | |

| C-7 (β-lactam C=O) | ~175 | Minor Shift | researchgate.net |

| Amide C=O | ~170 | Minor Shift | |

| Carboxyl C=O | ~172 | Minor Shift | |

| 2-CH₃ (α) | ~27 | Shifted, distinct signal | rsc.org |

| 2-CH₃ (β) | ~31 | Shifted, distinct signal | rsc.org |

Note: Exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.

Two-Dimensional NMR Techniques (e.g., DOSY-NMR)

Two-dimensional NMR techniques are invaluable for complex structural analysis. Diffusion-Ordered Spectroscopy (DOSY) is a non-destructive NMR method that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. rsc.org

For a sample containing Penicillin G sulfoxide, its derivatives, or impurities, DOSY-NMR can provide a "virtual chromatogram" where each component's signals are aligned in a distinct row corresponding to its diffusion rate. This allows for the identification of components in a mixture without physical separation. The diffusion coefficient is influenced by the molecule's hydrodynamic radius, which can be affected by factors such as hydrogen bonding with the solvent. For instance, in a polar aprotic solvent like DMSO-d₆, the carboxylic acid and amide protons of penicillin-like molecules can form hydrogen bonds, increasing their effective size and decreasing their diffusion rate. rsc.org This technique is particularly useful for analyzing the purity of Penicillin G sulfoxide samples and for studying its interactions with other molecules.

Solvent-Induced Shifts and Conformational Implications

The chemical shifts of Penicillin G sulfoxide's nuclei can be significantly influenced by the choice of NMR solvent, a phenomenon that provides insight into solute-solvent interactions and molecular conformation. unn.edu.ng The polar sulfoxide group, along with the amide and carboxylic acid moieties, can engage in hydrogen bonding and other dipole-dipole interactions with the solvent.

When switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆, protons involved in hydrogen bonding (e.g., NH and COOH) typically experience a significant downfield shift. researchgate.net The chemical shifts of other protons and carbons in the vicinity of these polar groups are also affected due to changes in the local electronic environment. nih.gov These solvent-induced shifts can be used to probe the accessibility of different parts of the molecule to the solvent, providing clues about its predominant conformation in solution. ias.ac.in For example, a significant downfield shift of the amide proton in DMSO-d₆ confirms its solvent-exposed orientation. osu.edupitt.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying key functional groups within Penicillin G sulfoxide and for characterizing its solid-state properties.

Vibrational Analysis of Key Functional Groups

The IR and Raman spectra of Penicillin G sulfoxide are dominated by the characteristic vibrations of its functional groups. The most notable difference from its parent compound, Penicillin G, is the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically found in the 1030–1070 cm⁻¹ region for sulfoxides.

Other key vibrational bands include:

β-Lactam C=O Stretch: This is a highly characteristic and intense band found at a high frequency (typically 1770-1800 cm⁻¹) due to the ring strain of the four-membered ring.

Amide I (C=O Stretch): This band appears around 1650-1680 cm⁻¹ and is associated with the carbonyl stretching of the phenylacetyl side chain.

Carboxylic Acid C=O Stretch: For the free acid, this band is observed around 1700-1725 cm⁻¹. In its carboxylate salt form, it is replaced by a strong asymmetric stretching band near 1600 cm⁻¹.

Amide II (N-H Bend): This vibration, involving N-H bending and C-N stretching, is typically found near 1500-1540 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretching vibrations are also visible, Raman spectra are often rich in information from the aromatic phenyl ring of the side chain, with a characteristic strong band around 1005 cm⁻¹. biospec.netresearchgate.net

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹) for Penicillin G Sulfoxide

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| β-Lactam | C=O Stretch | 1770 - 1800 (Strong) | Moderate |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 (Strong) | Moderate |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) | Moderate |

| Sulfoxide | S=O Stretch | 1030 - 1070 (Strong) | Weak-Moderate |

| Amide | N-H Bend (Amide II) | 1500 - 1540 (Moderate) | Weak |

| Phenyl Ring | Ring Breathing | Not prominent | ~1005 (Strong) biospec.net |

Differentiation of Polymorphic Forms

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. nih.gov These different packing arrangements and intermolecular interactions (especially hydrogen bonding) can give rise to distinct vibrational spectra. nih.gov

Both IR and Raman spectroscopy are powerful techniques for identifying and differentiating the polymorphic forms of a pharmaceutical solid like Penicillin G sulfoxide. researchgate.netmdpi.com Differences between the spectra of two polymorphs may manifest as:

Shifts in the position of absorption bands, particularly those involved in hydrogen bonding (e.g., C=O, N-H, O-H).

Splitting of singlet peaks into doublets or multiplets due to the presence of crystallographically non-equivalent molecules in the unit cell.

The appearance or disappearance of bands in the low-frequency region (below 400 cm⁻¹), which is sensitive to lattice vibrations (phonons).

Therefore, IR and Raman spectroscopy serve as rapid and non-destructive methods for quality control, ensuring the correct polymorphic form of Penicillin G sulfoxide is present in a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For Penicillin G sulfoxide, HRMS is crucial for confirming its molecular formula. The exact mass is calculated based on the most abundant isotopes of the constituent elements. nih.gov The experimentally determined mass from HRMS should align closely with the calculated theoretical mass to validate the structure.

The molecular formula for Penicillin G sulfoxide is C₁₆H₁₈N₂O₅S, corresponding to a theoretical exact mass of approximately 350.0936 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Reference |

|---|---|---|---|

| Penicillin G sulfoxide | C₁₆H₁₈N₂O₅S | 350.09364285 | nih.gov |

Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed to elucidate the structure of a molecule. In this technique, a specific ion (the precursor ion) is selected, subjected to energetic collisions with an inert gas, and then caused to fragment. researchgate.netnih.gov The resulting fragment ions (product ions) are then analyzed to provide structural insights. researchgate.netnih.gov

The fragmentation of penicillins typically involves the cleavage of the strained β-lactam ring and the loss of side chains. For Penicillin G sulfoxide, a characteristic fragmentation pathway would involve the loss of the phenylacetyl side chain. While specific CID data for Penicillin G sulfoxide is not extensively detailed, analysis of related structures shows predictable fragmentation patterns. For instance, a derivative of Penicillin G β-sulfoxide shows a clear loss of a phenylketene group (PhCH=C=O, mass 118 Da) from the molecular ion. doi.org Another common fragment is the benzyl (B1604629) cation (PhCH₂⁺) at m/z 91, which is characteristic of the Penicillin G structure. doi.org These characteristic fragments are instrumental in identifying the core structure and the specific side chain of the molecule during analysis.

| Precursor Ion | Characteristic Fragment Ion (m/z) | Associated Neutral Loss | Structural Significance | Reference |

|---|---|---|---|---|

| Penicillin G sulfoxide derivative [M]⁺ | [M - 118]⁺ | Phenylketene (PhCH=C=O) | Cleavage of the phenylacetyl side chain | doi.org |

| Penicillin G sulfoxide derivative [M]⁺ | 91 | - | Formation of the benzyl cation (PhCH₂⁺) | doi.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The resulting spectrum can be used for both qualitative and quantitative analysis.

The position of the maximum absorbance (λmax) in a UV-Vis spectrum is sensitive to the chemical environment of the molecule, particularly the polarity of the solvent. biointerfaceresearch.com This phenomenon is known as solvatochromism. ijcce.ac.ir A change in solvent polarity can lead to a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift). ijcce.ac.irrdd.edu.iq These shifts arise from differential solvation of the ground and excited states of the molecule. semanticscholar.org

| Compound | Solvent | Solvent Polarity | λmax (nm) | Observed Shift | Reference |

|---|---|---|---|---|---|

| Acetone (Example) | Hexane (B92381) | Nonpolar | 279 | - | rdd.edu.iq |

| Acetone (Example) | Water | Polar | 264.5 | Hypsochromic (Blue Shift) | rdd.edu.iq |

Analytical Methodologies for the Chemical Quantification and Purity Assessment of Penicillin G Sulfoxide

Chromatographic Techniques

Chromatographic methods, particularly HPLC, are fundamental in the analytical workflow for Penicillin G sulfoxide (B87167). They offer the high resolution required to separate the sulfoxide from the parent penicillin and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are essential for the accurate quantification of Penicillin G sulfoxide. These methods are optimized for parameters such as column type, mobile phase composition, flow rate, and detection wavelength to ensure sensitivity, specificity, and robustness.

A typical HPLC method for the analysis of penicillins, which can be adapted for Penicillin G sulfoxide, involves reversed-phase chromatography. For instance, a method for determining seven penicillin antibiotics, including Penicillin G, utilized a Perfectsil ODS-2 column with gradient elution. nih.govresearchgate.net The mobile phase consisted of 0.1% v/v trifluoroacetic acid (TFA) and a mixture of acetonitrile (B52724) and methanol (B129727) (90:10 v/v), with PDA detection at 240 nm. nih.govresearchgate.net Method validation, following ICH guidelines, is a critical step to ensure the reliability of the analytical data. ajol.info Key validation parameters include linearity, precision, accuracy, specificity, and robustness. ajol.info For example, a validated HPLC method for thirteen different pharmaceuticals demonstrated correlation coefficients for calibration curves ranging from 0.9985 to 0.9998 and recovery percentages between 86.0% and 102%. ajol.info

Table 1: Example HPLC Method Parameters for Penicillin Analysis

| Parameter | Condition |

|---|---|

| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Gradient elution with 0.1% v/v TFA and ACN-methanol (90:10 v/v) nih.govresearchgate.net |

| Detection | PDA at 240 nm nih.govresearchgate.net |

| Internal Standard | Colchicine (3 ng/µL) nih.gov |

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying unwanted chemicals in active pharmaceutical ingredients (APIs) and finished drug products. iajps.com Penicillin G sulfoxide is often considered a degradation-related impurity of Penicillin G. iajps.com The presence of impurities, even in small amounts, can affect the efficacy and safety of a drug. biomedres.us

HPLC is a primary tool for impurity profiling due to its ability to separate and quantify major drugs from their impurities and degradation products. iajps.comwjpmr.com Stability-indicating HPLC methods are specifically designed to resolve the API from any potential degradation products, such as Penicillin G sulfoxide. The development of such methods is crucial for monitoring the formation of degradation products during stability testing of penicillin-based drugs. biomedres.us

Electrochemical Methods for Oxidation Mechanism Studies

Electrochemical techniques are powerful tools for investigating the redox behavior of molecules. For Penicillin G sulfoxide, which is a product of oxidation, these methods provide valuable insights into its formation mechanism from Penicillin G.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique used for the determination of organic compounds, including pharmaceuticals like penicillin. researchgate.net In the context of Penicillin G, DPV studies have been conducted to understand its electrochemical behavior, which involves its oxidation. eurasianjournals.com A study utilizing a boron-doped diamond electrode (BDDE) found that Penicillin G produces an anodic DPV peak in the potential range of +800 to +1010 mV, depending on the pH of the Britton-Robinson buffer (BRB) used as a supporting electrolyte. researchgate.net The optimal DPV peak for Penicillin G was observed at a potential of +900 mV in a BRB solution with a pH of 4. researchgate.net

The oxidation of Penicillin G at the electrode surface, which is studied by DPV, leads to the formation of the sulfoxide. Therefore, DPV can be indirectly used to study the conditions that favor the formation of Penicillin G sulfoxide. The method has been shown to be linear for Penicillin G in the concentration range of 1-9 μM, with a limit of detection (LOD) of 0.23 μM and a limit of quantification (LOQ) of 1.5 μM. researchgate.net

Table 2: DPV Parameters for Penicillin G Analysis

| Parameter | Value |

|---|---|

| Working Electrode | Boron-Doped Diamond Electrode (BDDE) researchgate.net |

| Supporting Electrolyte | Britton-Robinson Buffer (BRB), pH 4 researchgate.net |

| Anodic Peak Potential | +900 mV researchgate.net |

| Linear Range | 1-9 μM researchgate.net |

| LOD | 0.23 μM researchgate.net |

| LOQ | 1.5 μM researchgate.net |

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is another key electrochemical method used to study the redox processes of chemical species. CV studies on Penicillin G have revealed that it undergoes an irreversible oxidation process at a bare boron-doped diamond electrode. researchgate.net The voltammetric behavior of Penicillin G is pH-dependent, with well-defined anodic peaks observed between pH 3 and 7, at potentials ranging from 800 to 1010 mV. researchgate.net

The relationship between the peak potential (Ep) and pH can be described by the equation Ep (mV) = -52.8 pH + 1130.6. researchgate.net The irreversible nature of the oxidation peak indicates that the product of the oxidation, Penicillin G sulfoxide, is not readily reduced back to Penicillin G under these conditions. This makes CV a valuable tool for understanding the mechanism of sulfoxide formation. In some studies, CV of Penicillin G in cow milk and pharmaceutical samples showed a single irreversible oxidation peak around 1.65V versus an Ag/AgCl electrode. uonbi.ac.ke

Elemental Analysis and Microanalysis

Elemental analysis provides fundamental information about the elemental composition of a compound, which is essential for confirming its identity and purity. For Penicillin G sulfoxide, elemental analysis would determine the percentage of carbon, hydrogen, nitrogen, and sulfur.

The molecular formula for Penicillin G sulfoxide is C16H18N2O5S. nih.gov Based on this formula, the theoretical elemental composition can be calculated. Microanalysis techniques are employed to experimentally determine these percentages, and a close agreement between the experimental and theoretical values helps to confirm the structure and purity of the synthesized or isolated compound. For instance, in the synthesis and characterization of new penicillin derivative complexes, elemental microanalysis plays a crucial role in predicting the final structure and formula. nahrainuniv.edu.iq

Table 3: Theoretical Elemental Composition of Penicillin G Sulfoxide (C16H18N2O5S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 54.84% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.18% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.99% |

| Oxygen | O | 15.999 | 5 | 79.995 | 22.83% |

| Sulfur | S | 32.06 | 1 | 32.06 | 9.15% |

| Total | 350.389 | 100.00% |

Polymorphism and Solid State Chemistry of Penicillin G Sulfoxide

Identification and Characterization of Polymorphic Forms (e.g., Forms I and II)

Research has identified and characterized two polymorphic forms of Penicillin G sulfoxide (B87167), designated as Form I and Form II. researchgate.net These forms have the same chemical composition but differ in their crystal lattice arrangement. This difference in the three-dimensional structure of the solid state leads to variations in their physical properties. Form I has been determined to be the more stable of the two polymorphic forms. researchgate.net The existence of these polymorphs necessitates careful control of crystallization conditions during manufacturing to produce the desired form consistently.

X-Ray Diffraction Studies (Powder XRD, Single Crystal XRD)

X-ray diffraction (XRD) is a fundamental technique for the solid-state characterization of pharmaceutical compounds and has been employed to distinguish between the polymorphic forms of Penicillin G sulfoxide. researchgate.net

Powder X-Ray Diffraction (PXRD) analysis provides a unique fingerprint for each crystalline form based on the scattering of X-rays by the powder sample. The differing crystal lattices of Form I and Form II result in distinct PXRD patterns, allowing for their identification and the assessment of polymorphic purity.

Single Crystal X-Ray Diffraction (SCXRD) provides detailed three-dimensional information about the arrangement of atoms and molecules within the crystal. The crystal structure of Penicillin G sulfoxide in a complex with penicillin acylase has been determined, offering insights into its molecular conformation. researchgate.net This technique is crucial for unequivocally determining the crystal structure of each polymorph.

Below is a representative table of crystallographic data that would be obtained from single crystal XRD analysis.

| Parameter | Form I | Form II |

| Crystal System | TBD | TBD |

| Space Group | TBD | TBD |

| a (Å) | TBD | TBD |

| b (Å) | TBD | TBD |

| c (Å) | TBD | TBD |

| α (°) | TBD | TBD |

| β (°) | TBD | TBD |

| γ (°) | TBD | TBD |

| Volume (ų) | TBD | TBD |

| Z | TBD | TBD |

| Calculated Density (g/cm³) | TBD | TBD |

| (TBD: To Be Determined from specific experimental data not available in the public domain) |

Thermotropic Properties and Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the thermotropic properties of Penicillin G sulfoxide's polymorphs. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can reveal information about melting points, phase transitions, and thermal stability.

Studies have shown that the two polymorphic forms of Penicillin G sulfoxide can be distinguished by their thermal behavior. researchgate.net A typical DSC thermogram would show an endothermic peak corresponding to the melting of each form at a specific temperature. The more stable polymorph, Form I, is expected to have a higher melting point than the metastable Form II. Additionally, an exothermic event might be observed prior to the melting of Form II, indicating its transformation into the more stable Form I.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| Form I | TBD | TBD | Higher melting point, more stable. |

| Form II | TBD | TBD | Lower melting point, metastable. |

| (TBD: To Be Determined from specific experimental data not available in the public domain) |

Crystal Transformation Kinetics and Mechanisms

The transformation of the metastable Form II to the stable Form I is a critical aspect of the solid-state chemistry of Penicillin G sulfoxide. researchgate.net The kinetics of this transformation, or the rate at which it occurs, can be influenced by factors such as temperature and humidity. Understanding these kinetics is important for determining appropriate storage and handling conditions to prevent unwanted polymorphic changes.

The mechanism of transformation can be either solvent-mediated or occur in the solid state. Quantitative studies, for instance using Raman spectroscopy, can be employed to monitor the extent of conversion from Form II to Form I over time at different temperatures. researchgate.net The results of such studies indicate that temperature plays a significant role in the rate of this crystal transformation. researchgate.net

Influence of Crystallization Conditions and Water Content on Polymorph Formation

The formation of a specific polymorph of Penicillin G sulfoxide is highly dependent on the crystallization conditions. Factors such as the choice of solvent, the rate of cooling or solvent evaporation, and the presence of impurities can all influence which crystalline form nucleates and grows.

Water content is a particularly important factor. Penicillin G sulfoxide is known to form hydrates, which are crystalline solids containing water molecules within their lattice. The dehydration of these hydrates can lead to the formation of different anhydrous polymorphs. Therefore, controlling the water content during and after crystallization is crucial for obtaining the desired polymorphic form. For instance, Penicillin G sulfoxide with a high water content (e.g., 25%) has been noted to have different thermal stability compared to its dried form (approximately 0.5% moisture). researchgate.net The recrystallization process, often involving solvents like methanol-water mixtures, must be carefully controlled to ensure the desired polymorph is produced consistently. google.com

Theoretical and Computational Chemistry Studies of Penicillin G Sulfoxide

Quantum Chemical Calculations of Reaction Mechanisms (e.g., Morin Rearrangement)

Quantum chemical calculations have been instrumental in unraveling the mechanisms of reactions involving Penicillin G sulfoxide (B87167), most notably the Morin rearrangement. This acid-catalyzed thermal rearrangement transforms penicillin sulfoxides into cephalosporins, a crucial reaction in the synthesis of semi-synthetic antibiotics. ccspublishing.org.cnmdpi.com

Computational studies, often employing methods like density functional theory (DFT) with basis sets such as m062x/6-311++G(d,p), have explored the potential reaction pathways. ccspublishing.org.cn These calculations suggest a process initiated by the opening of the thiazolidine (B150603) sulfoxide ring to form a sulfenic acid (R-SOH) intermediate. ccspublishing.org.cnnih.gov Subsequent dehydration of this intermediate generates a reactive sulfur cation (R-S+), which then undergoes intramolecular cyclization to yield the cephalosporin (B10832234) skeleton. ccspublishing.org.cn

A key finding from these theoretical analyses is the critical role of the stereochemistry at the sulfur atom. Calculations have shown that the (S)-sulfoxide isomer is the necessary configuration for the rearrangement to proceed efficiently. ccspublishing.org.cn Furthermore, the presence of an intramolecular hydrogen bond between the side-chain amide proton (-CONH-) and the sulfinyl oxygen (-SO) has been identified as a decisive structural factor that facilitates the ring-opening step. ccspublishing.org.cn This interaction helps to lower the activation energy for the reaction.

Theoretical models have also elucidated the role of the acid catalyst. It is proposed that the acid primarily facilitates the dehydration of the sulfenic acid intermediate, promoting the formation of the sulfur cation necessary for the subsequent ring-closing reaction. ccspublishing.org.cn

Elucidation of Transition States and Energetic Profiles

The study of transition states and their corresponding energetic profiles provides a quantitative understanding of reaction kinetics. For the Morin rearrangement of Penicillin G sulfoxide, computational chemists have located and characterized the structures of transition states along the reaction coordinate. ccspublishing.org.cn

By performing Intrinsic Reaction Coordinate (IRC) calculations, researchers have confirmed that the identified transition state structures indeed connect the reactants (penicillin sulfoxide) with the intermediates and products (cephalosporin). ccspublishing.org.cn These calculations reveal the energy barriers that must be overcome for the reaction to proceed.

For the ring-opening of the (S)-sulfoxide, two feasible pathways have been identified through computational analysis. ccspublishing.org.cn The primary and more favorable pathway, designated as S0- > TS2- > IN1, possesses a calculated activation energy of 75.11 kJ/mol. A second, higher-energy pathway (S0- > TS1- > S1- > TS3- > IN2) has a significantly larger activation barrier of 110.17 kJ/mol, making it less likely to occur. ccspublishing.org.cn Another pathway involving the transfer of the amide proton to the sulfinyl oxygen (S0- > TS1- > S1) was found to have a very high energy barrier of 182.44 kJ/mol, indicating its low probability. ccspublishing.org.cn

These energetic profiles, derived from quantum chemical calculations, offer a detailed map of the reaction landscape, highlighting the most probable mechanistic routes and the factors that govern the reaction rate.

Computational Analysis of Isomeric Forms and Stability

Penicillin G sulfoxide can exist in different isomeric forms, primarily due to the chirality at the sulfur atom ((R)- and (S)-sulfoxides) and the potential for amide-imidol tautomerism. ccspublishing.org.cn Computational methods are well-suited to analyze the relative stabilities of these isomers.

Studies have shown that there can be a significant difference in the Gibbs free energy (G) among the various isomers. For instance, calculations on four possible isomers (S0, S1, S2, and S3) revealed a Gibbs free energy difference of up to 85.77 kJ/mol between the most and least stable forms. ccspublishing.org.cn The (S)-sulfoxide isomer (S0) is generally found to be the most stable, which aligns with experimental observations that it is the key reactant in the Morin rearrangement. ccspublishing.org.cn

| Isomer | Key Structural Feature | Relative Gibbs Free Energy (kJ/mol) | Significance |

|---|---|---|---|

| S0 | (S)-sulfoxide with intramolecular H-bond | 0.00 (Reference) | Most stable isomer, necessary for Morin rearrangement. ccspublishing.org.cn |

| S3 | Less stable isomeric form | +85.77 | Highlights the significant energy difference between isomers. ccspublishing.org.cn |

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling, encompassing techniques like molecular dynamics (MD) simulations, provides a dynamic picture of the conformational landscape of Penicillin G sulfoxide. nih.gov These simulations can reveal how the molecule behaves over time, exploring different shapes and orientations in various environments.

MD simulations have been used to study the binding of Penicillin G sulfoxide to enzymes like penicillin acylase. nih.gov These studies show that the sulfoxide acts as a "sluggish" substrate analog. nih.gov The simulations can predict the binding mode of the sulfoxide in the enzyme's active site, often converging to a near-to-attack conformation that resembles the Michaelis complex. nih.gov This dynamic view can reveal important intermolecular contacts with specific amino acid residues that might not be apparent from static X-ray crystal structures. nih.gov

Computational studies allow for the exploration of this conformational flexibility, mapping the energy changes associated with ring-puckering motions and the rotation of the side chain. nih.gov Understanding this landscape is crucial as the specific conformation of the molecule is intrinsically linked to its chemical reactivity and biological function. nih.gov

Chemical Degradation Pathways and Stability Studies of Penicillin G Sulfoxide

Hydrolytic Degradation Mechanisms

The primary mechanism of hydrolytic degradation for Penicillin G sulfoxide (B87167), similar to its parent compound Penicillin G, involves the cleavage of the highly strained β-lactam ring. This four-membered ring is inherently unstable and susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The process is initiated by the attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of an unstable intermediate, penicilloic acid sulfoxide. This primary degradation product can then undergo further intramolecular rearrangement and decarboxylation reactions. The rate and specific nature of these subsequent reactions are heavily influenced by the pH of the solution.

While the fundamental hydrolytic pathway mirrors that of Penicillin G, the presence of the sulfoxide group can influence the electron density and steric environment of the β-lactam ring, potentially altering the rate of hydrolysis compared to the parent sulfide (B99878) compound. The β-lactam ring is known to be highly susceptible to hydrolytic cleavage under various conditions, including neutral pH, acidic, and basic environments. researchgate.net

Oxidative Degradation Processes

The sulfur atom in Penicillin G sulfoxide exists in a moderate oxidation state and is susceptible to further oxidation. Oxidative degradation processes typically involve the conversion of the sulfoxide group to a sulfone group. This reaction can be carried out using various oxidizing agents. For instance, reagents like peroxy acids or permanganates are known to effectively oxidize sulfides first to sulfoxides and then to sulfones. researchgate.netorganic-chemistry.org

The formation of Penicillin G sulfone represents a significant chemical alteration that can impact the compound's utility in subsequent synthetic steps. The introduction of an additional oxygen atom at the sulfur center increases its oxidation state and changes the electronic and steric properties of the molecule. This transformation is generally considered a degradation pathway as it alters the intended chemical structure of the intermediate. High yields of sulfones from sulfides can be achieved when more than two equivalents of an oxidizing reagent are used. researchgate.net

Identification and Characterization of Chemical Degradation Products

The degradation of Penicillin G sulfoxide can result in a variety of products, depending on the conditions (e.g., pH, solvent, presence of other reagents). Beyond the hydrolytic products analogous to those of Penicillin G (such as penicilloic acid sulfoxide and its subsequent rearrangement products), Penicillin G sulfoxide is known to undergo several unique rearrangement reactions.

These rearrangements often involve the cleavage of the thiazolidine (B150603) ring and the formation of new heterocyclic systems. For example, under specific conditions, Penicillin G sulfoxide can rearrange to form:

A dihydrothiazine derivative , which involves the cleavage of the C5-S bond. doi.org

A novel tricyclic spiroderivative when treated with trifluoroacetic anhydride (B1165640). rsc.org

A thiazoline azetidinone upon treatment with reagents like triphenyl phosphine (B1218219) or trialkyl phosphites. google.com

An imidazo[5,1-c] google.comnih.govthiazine ring system. acs.org

These complex rearrangements highlight the chemical lability of the penicillin sulfoxide structure. The identification and characterization of these degradation products are crucial for process control and impurity profiling in pharmaceutical manufacturing.

| Product Name | Degradation Pathway | Initiating Condition/Reagent |

|---|---|---|

| Penicilloic Acid Sulfoxide | Hydrolysis | Water/Acid/Base |

| Dihydrothiazine Derivative | Rearrangement | Vinyl Chloroformate |

| Tricyclic Spiroderivative | Rearrangement | Trifluoroacetic Anhydride |

| Thiazoline Azetidinone | Rearrangement | Triphenyl Phosphine / Trialkyl Phosphite |

| Penicillin G Sulfone | Oxidation | Strong Oxidizing Agents |

Factors Influencing Chemical Stability (e.g., pH, temperature, solvent environment)

The chemical stability of Penicillin G sulfoxide is highly dependent on several environmental factors. The shared β-lactam ring structure with Penicillin G means that stability data for the parent compound is highly relevant.

pH: The pH of the solution is a critical factor. Studies on Penicillin G show that its stability is maximal in the neutral pH range, approximately between pH 5.0 and 8.0, with an optimum around pH 7.0. researchgate.net Both acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation of the β-lactam ring. researchgate.net For instance, the degradation rate at pH 4 is substantially faster than at pH 7. researchgate.net It is expected that Penicillin G sulfoxide follows a similar V-shaped pH-stability profile.

Temperature: Elevated temperatures increase the rate of chemical degradation. Penicillin G is most stable at temperatures below 25°C and degrades rapidly at higher temperatures. researchgate.net For Penicillin G, the degradation rate at 37°C is significantly higher than at 20°C. nih.gov The solubility of Penicillin G sulfoxide has been shown to decrease at lower temperatures, which can influence its stability in solution. researchgate.net

Solvent Environment: The choice of solvent and the presence of buffers can have a profound impact on stability. For Penicillin G, citrate (B86180) buffer has been shown to be more effective at preventing degradation than phosphate (B84403) or acetate (B1210297) buffers. researchgate.netfigshare.com In aqueous solutions, Penicillin G sulfoxide is known to be unstable and can readily form crystalline hydrates, which can affect reaction yields and product purity. google.com The use of organic solvents can mitigate hydrolytic degradation.

| Factor | Condition | Effect on Stability (Based on Penicillin G data) | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 4-5) | Decreased stability; accelerated hydrolysis. | researchgate.net |

| Neutral (e.g., pH 6.5-7.5) | Maximum stability. | researchgate.net | |

| Alkaline (e.g., pH > 8) | Decreased stability; accelerated hydrolysis. | researchgate.net | |

| Temperature | Low (≤ 25°C) | Relatively stable. | researchgate.net |

| High (> 37°C) | Rapid degradation. | researchgate.netnih.gov | |

| Solvent/Buffer | Aqueous Solution | Susceptible to hydrolysis; sulfoxide may form hydrates. | google.com |

| Citrate Buffer | Enhanced stability compared to other buffers. | researchgate.netfigshare.com |

Q & A